molecular formula C22H21N3O3S B3634188 (5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B3634188
M. Wt: 407.5 g/mol
InChI Key: IGNZLKDIPLRYDB-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzylidene group, a morpholine ring, and a thioxodihydropyrimidine core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thioxodihydropyrimidine core, followed by the introduction of the benzylidene and morpholine groups. Common reagents used in these reactions include aldehydes, amines, and thiourea. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[2-methyl-4-(piperidin-4-yl)benzylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • (5E)-5-[2-methyl-4-(pyrrolidin-4-yl)benzylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

Compared to similar compounds, (5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

(5E)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-15-13-18(24-9-11-28-12-10-24)8-7-16(15)14-19-20(26)23-22(29)25(21(19)27)17-5-3-2-4-6-17/h2-8,13-14H,9-12H2,1H3,(H,23,26,29)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNZLKDIPLRYDB-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCOCC2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 4
(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 5
Reactant of Route 5
(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 6
Reactant of Route 6
(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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